molecular formula C17H16N2OS B2439288 2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide CAS No. 450351-64-1

2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2439288
CAS No.: 450351-64-1
M. Wt: 296.39
InChI Key: QPAMZFBGFIOWBO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that features an indole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide typically involves the reaction of 1H-indole-3-thiol with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated indole derivatives

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl and acetamide groups can form hydrogen bonds with amino acid side chains, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)ethan-1-amine
  • 3-(1H-indol-3-yl)isoindolin-1-one derivatives

Uniqueness

2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical reactivity and biological activity compared to other indole derivatives

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-5-4-6-13(9-12)19-17(20)11-21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAMZFBGFIOWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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